molecular formula C10H8O2 B1313582 3-Phenoxyfuran CAS No. 63285-86-9

3-Phenoxyfuran

Cat. No.: B1313582
CAS No.: 63285-86-9
M. Wt: 160.17 g/mol
InChI Key: NVWFUVMWGOXULH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3-Phenoxyfuran were not found, furans are generally important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have been discussed, with some classical methods being modified and improved, while other new methods have been developed .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan core with a phenoxy group attached in the 3-position. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a phenol molecule minus a hydrogen atom .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Further physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Green Chemistry and Catalysis

One study highlights the whole-cell carboxylate reduction for the synthesis of 3-hydroxytyrosol, a phenolic antioxidant beneficial to human health and a valuable building block in pharmaceutical synthesis. This method uses Escherichia coli cells for the reduction process, providing an economical and efficient approach for producing 3-hydroxytyrosol, demonstrating the potential of biocatalysis in green chemistry (Kamila Napora-Wijata et al., 2014).

Photophysical and Photochemical Properties

Research on zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups has been conducted to understand their aggregation, photochemical, and photophysical properties. These studies are crucial for applications in photodynamic therapy (PDT) of cancer, where the compounds' properties as photosensitizers were evaluated, showing promising results for future therapeutic applications (Erem Ahmetali et al., 2019).

Dye-Sensitized Solar Cells (DSSCs)

The performance of phenothiazine-based dye-sensitized solar cells (DSSCs) has been investigated with different five-membered heteroaromatic linkers, including furan. The study found that the use of furan as a conjugated linker significantly improves solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This underscores the critical role of molecular engineering in the development of more efficient solar cells (Se Hun Kim et al., 2011).

Novel Synthesis and Applications

Innovative methods for the synthesis of benzofurans involve palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution. Such methods provide pathways to synthesize compounds with potential in medicinal chemistry and materials science, highlighting the versatility of 3-phenoxyfuran derivatives in synthetic chemistry (B. Gabriele et al., 2008).

Future Directions

While specific future directions for 3-Phenoxyfuran were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods and applications for furan compounds . The development of new materials and the exploration of their properties is a key area of ongoing research .

Mechanism of Action

Target of Action

3-Phenoxyfuran, like other furan derivatives, has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to disruption of essential cellular processes . For instance, some furan derivatives have been found to inhibit the synthesis of key bacterial proteins, thereby preventing bacterial growth and proliferation .

Biochemical Pathways

Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial survival and growth

Pharmacokinetics

The pharmacokinetics of similar furan derivatives have been investigated . These studies suggest that furan derivatives can be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, due to its antibacterial activity . This can lead to the death of bacterial cells and the resolution of bacterial infections.

Action Environment

The efficacy and stability of this compound, like other furan derivatives, can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and specific characteristics of the target organisms

Biochemical Analysis

Biochemical Properties

3-Phenoxyfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage in cells. This compound also affects gene expression by modulating the activity of transcription factors involved in stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, causing enzyme inhibition or activation. Furthermore, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before observable adverse effects occur. High doses of this compound have been associated with liver toxicity, oxidative stress, and alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it can exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-phenoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFUVMWGOXULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493786
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-86-9
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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